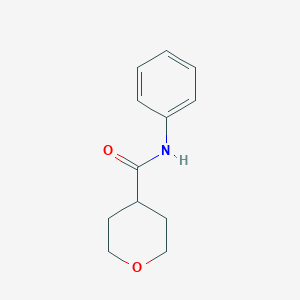
N-phenyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyloxane-4-carboxamide is a compound that belongs to the class of carboxamides, which are widely recognized for their significant roles in organic and medicinal chemistry. Carboxamides are known for their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties
Preparation Methods
The synthesis of N-phenyloxane-4-carboxamide can be achieved through several methods. One common approach involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, and it often requires the activation of the carboxylic acid to form more reactive intermediates such as anhydrides, acyl imidazoles, or acyl halides . The reaction typically involves the use of coupling reagents or catalysts to facilitate the formation of the amide bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
N-phenyloxane-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The amidation reaction, which is a key step in its synthesis, involves the reaction of a carboxylic acid with an amine to form the amide bond . Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as hydrochloric acid. The major products formed from these reactions are typically amides, which can further undergo modifications to yield various derivatives.
Scientific Research Applications
N-phenyloxane-4-carboxamide has been explored for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, carboxamide derivatives have shown promise as antifungal, antimicrobial, and anticancer agents . The compound’s ability to inhibit specific enzymes and pathways makes it a valuable candidate for drug development. Additionally, in the industrial sector, carboxamides are used in the production of various bioactive products and materials.
Mechanism of Action
The mechanism of action of N-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, carboxamides are known to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle . By binding to the active site of the enzyme, the compound disrupts the normal metabolic processes, leading to the inhibition of pathogen growth. This mechanism is particularly relevant in the context of fungicidal and antimicrobial applications.
Comparison with Similar Compounds
N-phenyloxane-4-carboxamide can be compared with other similar compounds, such as benzoxazole and pyrimidine carboxamide derivatives. These compounds share structural similarities and exhibit comparable biological activities . this compound stands out due to its unique combination of the oxane and carboxamide moieties, which contribute to its distinct chemical properties and potential applications. Similar compounds include benzoxazole carboxamides, pyrimidine carboxamides, and other oxazole derivatives.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C12H15NO2/c14-12(10-6-8-15-9-7-10)13-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) |
InChI Key |
VTWJCJZXNDZDID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















